REACTION_CXSMILES
|
[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[CH:2]=[CH2:3].[C:8]([O:12][CH2:13][CH2:14][CH2:15][CH3:16])(=[O:11])[CH:9]=[CH2:10].[C:17]([OH:21])(=[O:20])[CH:18]=[CH2:19].N(C(C)(C)C#N)=NC(C)(C)C#N.C(S)CCCCCCCCCCC>>[CH2:13]([O:12][C:8](=[O:11])[CH:9]=[CH2:10])[CH2:14][CH2:15][CH3:16].[CH2:6]([O:5][C:1](=[O:4])[CH:2]=[CH2:3])[CH3:7].[C:17]([OH:21])(=[O:20])[CH:18]=[CH2:19] |f:5.6.7|
|
Name
|
|
Quantity
|
21.7 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCCC
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)S
|
Name
|
same monomer
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
Since stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Polymerization
|
Type
|
CUSTOM
|
Details
|
starting at 25° C
|
Type
|
CUSTOM
|
Details
|
started vigorously at 55° C
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
the material was removed from the reactor
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)OC(C=C)=O.C(C)OC(C=C)=O.C(C=C)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |